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Compound of Interest

Compound Name: 3-Tolylboronic acid

Cat. No.: B102311

Introduction

3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is a versatile and widely
utilized reagent in modern organic synthesis.[1] Its stability, commercial availability, and broad
reactivity make it an invaluable tool for the construction of carbon-carbon and carbon-
heteroatom bonds. This document provides detailed application notes and experimental
protocols for the use of 3-tolylboronic acid in key organic transformations, with a focus on
Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The information presented is intended
for researchers, scientists, and professionals in the field of drug development and organic
synthesis.

Physicochemical Properties

Property Value Reference
Chemical Formula C7H9BO:2 [1]
Molecular Weight 135.96 g/mol

Appearance White to off-white solid [1]

CAS Number 17933-03-8 [1]

Sparingly soluble in water;
Solubility soluble in organic solvents like  [1]

methanol, ethanol, and THF.
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Applications in Organic Synthesis

3-Tolylboronic acid is a key building block in the synthesis of a wide range of organic
molecules, including biaryl compounds, which are prevalent in pharmaceuticals,
agrochemicals, and advanced materials.[1] Its primary applications lie in palladium- and nickel-
catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the
formation of carbon-carbon bonds between organoboron compounds and organic halides or
triflates. 3-Tolylboronic acid is an excellent coupling partner in these reactions, providing
access to a diverse array of 3-methylbiaryl derivatives.

Palladium catalysts are highly efficient for the cross-coupling of 3-tolylboronic acid with aryl
bromides and iodides under mild conditions. The choice of catalyst, ligand, base, and solvent
system is crucial for achieving high yields and selectivity.

Experimental Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Tolylboronic
Acid with 4-Bromoanisole

This protocol describes the synthesis of 4-methoxy-3'-methylbiphenyl.

Reaction Scheme:
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Caption: General scheme for the Suzuki-Miyaura coupling of 3-tolylboronic acid.
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Materials:

e 3-Tolylboronic acid (1.2 mmol)

e 4-Bromoanisole (1.0 mmol)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.03 mmol)
e Sodium carbonate (Na2COs) (2.0 mmol)

e Toluene (5 mL)

e Ethanol (2 mL)

o Water (2 mL)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-
tolylboronic acid, 4-bromoanisole, sodium carbonate, and
tetrakis(triphenylphosphine)palladium(0).

» Add the solvent mixture of toluene, ethanol, and water.

e Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

o Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
o Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction to room temperature.

e Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

o Extract the aqueous layer with ethyl acetate (2 x 15 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
and filter.
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e Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired product.

Quantitative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling:

Aryl Catalyst Temp . Yield
Entry . Base Solvent Time (h)
Halide (mol%) (°C) (%)
4- Toluene/
_ Pd(PPhs3)
1 Bromoani Na2COs EtOH/H2 80 12 95
4 (3)
sole 0]
Pd(OAc)2
1-lodo-4- 1.4-
. @/ .
2 nitrobenz K3POa Dioxane/ 100 6 92
SPhos
ene H20
4
) Pdz(dba)
3(1.5)/
3 Bromopy K2COs Toluene 110 18 88
o XPhos
ridine
3
4 Pd(OAc)2
@)1/ t-Amyl
4 Chlorobe Cs2C0s 100 24 75
o RuPhos alcohol
nzonitrile
4)

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for Suzuki-

Miyaura couplings, particularly for less reactive aryl chlorides.[2]

Experimental Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Tolylboronic Acid

with 4-Chlorotoluene

This protocol describes the synthesis of 3,4'-dimethylbiphenyl.

Reaction Scheme:
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Caption: Nickel-catalyzed Suzuki-Miyaura coupling.
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Materials:

3-Tolylboronic acid (1.5 mmol)

4-Chlorotoluene (1.0 mmol)

Bis(triphenylphosphine)nickel(ll) chloride [NiClz(PPhs)z] (0.05 mmol)
Potassium phosphate (K3POa4) (3.0 mmol)

1,4-Dioxane (5 mL)

Procedure:

In a glovebox, add 3-tolylboronic acid, 4-chlorotoluene, bis(triphenylphosphine)nickel(ll)
chloride, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.

Add anhydrous and degassed 1,4-dioxane.

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
After completion, cool the reaction to room temperature.

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography (eluent: hexanes) to obtain the
desired biaryl.

Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling with Aryl Chlorides:
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Aryl
4 . Catalyst Temp . Yield
Entry Chlorid Base Solvent Time (h)
(mol%) (°C) (%)
e
4- .
NiClz(dpp
1 Chlorotol K3POa Toluene 100 24 85
p) (3)
uene
1-Chloro-
4- NiClz(PC t-Amyl
2 K3POa4 120 12 91
methoxy y3)2 (5) alcohol
benzene
2-
Chlorona  NiClz(dpp )
3 K3POa4 Dioxane 80 48 78

phthalen e) (3)
e

4-
Chloroac  NiClz(dpp

4 K3POa Toluene 80 18 90
etopheno 1) (3)
ne

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-
heteroatom bonds, typically using a copper catalyst to couple boronic acids with amines,
phenols, and other nucleophiles.[3][4] This reaction is advantageous as it often proceeds under
mild, aerobic conditions.

Experimental Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation of Aniline with 3-
Tolylboronic Acid

This protocol details the synthesis of 3-methyl-N-phenylaniline.

Reaction Scheme:
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Materials:

e 3-Tolylboronic acid (1.5 mmol)

e Aniline (1.0 mmol)

o Copper(ll) acetate [Cu(OAc)2] (1.0 mmol)
e Pyridine (2.0 mmol)

e Dichloromethane (DCM) (10 mL)

« Molecular sieves (4 A)

Procedure:

» To an oven-dried flask containing a magnetic stir bar, add 3-tolylboronic acid, copper(ll)
acetate, and activated molecular sieves.

e Add dichloromethane, followed by aniline and pyridine.
« Stir the reaction mixture at room temperature, open to the air, for 24 hours.
e Monitor the reaction by TLC.

o Upon completion, filter the reaction mixture through a pad of celite, washing with
dichloromethane.

o Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to obtain the desired N-arylated product.

Quantitative Data for Chan-Lam Coupling:
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Nucleop Catalyst Base . Yield
Entry . . . Solvent Temp Time (h)
hile (equiv) (equiv) (%)
N Cu(OAc)2  Pyridine
1 Aniline DCM RT 24 82
(2.0) (2.0)
Cu(OAc)2 EtsN
2 Phenol DCM RT 48 75
(1.0) (2.0)
) Cu(OAc)2  Pyridine
3 Imidazole Methanol  50°C 18 88
(0.2) (2.0)
Benzyla Cs2C0s
4 , Cul (0.1) DMF 100°C 12 65
mine (2.0)

Logical Workflow for Synthesis Planning

The following diagram illustrates a general workflow for planning a synthesis using 3-

tolylboronic acid as a key reagent.
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Synthetic Workflow Using 3-Tolylboronic Acid
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Caption: A logical workflow for synthetic planning.
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Conclusion

3-Tolylboronic acid is a highly effective and versatile reagent for the synthesis of complex
organic molecules. Its utility in palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling
reactions, as well as copper-catalyzed Chan-Lam couplings, allows for the efficient construction
of biaryl and aryl-heteroatom linkages. The protocols and data presented herein provide a
valuable resource for researchers in organic synthesis and drug development, facilitating the
design and execution of synthetic routes to novel compounds. As with any chemical reaction,
optimization of the specific conditions for each substrate is recommended to achieve the best
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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